![molecular formula C11H9ClO2S B1469624 6-Cloro-3-metilbenzo[B]tiofeno-2-carboxilato de metilo CAS No. 1415968-74-9](/img/structure/B1469624.png)
6-Cloro-3-metilbenzo[B]tiofeno-2-carboxilato de metilo
Descripción general
Descripción
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate, also known as 6-CMT, is an organic compound with a wide range of applications in the fields of scientific research, chemistry, and biochemistry. 6-CMT is a heterocyclic compound composed of a benzene ring with a thiophene ring and a methyl group attached. It has a molecular weight of 191.62 g/mol, and its structure can be represented as C10H8ClOS. 6-CMT is a colorless solid with a melting point of 140–142 °C.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
6-Cloro-3-metilbenzo[B]tiofeno-2-carboxilato de metilo: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para sintetizar diversos derivados de tiofeno que son cruciales en el desarrollo de nuevos compuestos orgánicos. Su papel como intermedio es fundamental en la creación de moléculas con posibles actividades farmacológicas .
Investigación Farmacéutica
Este compuesto es fundamental en la investigación farmacéutica, particularmente en la síntesis de medicamentos con tiofeno como estructura central. Los derivados de tiofeno exhiben una gama de propiedades farmacológicas, incluidas actividades anticancerígenas, antiinflamatorias y antimicrobianas . El marco estructural del compuesto es esencial para desarrollar nuevos medicamentos.
Ciencia de los Materiales
En la ciencia de los materiales, This compound contribuye al avance de los semiconductores orgánicos. Está involucrado en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED), que son componentes clave en los dispositivos electrónicos modernos .
Inhibición de la Corrosión
El compuesto tiene aplicaciones en la química industrial como inhibidor de la corrosión. Sus derivados de tiofeno se pueden formular en recubrimientos o aditivos que protegen los metales de la corrosión, extendiendo así la vida útil de la maquinaria e infraestructura industrial .
Agroquímicos
Como intermedio, también se utiliza en la síntesis de agroquímicos. El anillo de tiofeno es un motivo común en las moléculas diseñadas para la protección de plantas y el control de plagas, contribuyendo a la producción de agroquímicos más efectivos .
Química de los Colorantes
En el campo de los colorantes, los derivados de tiofeno se utilizan para desarrollar nuevos colorantes con propiedades deseables, como la solidez del color y el brillo. This compound puede ser un material de partida para sintetizar estos colorantes, que se utilizan en textiles y otros materiales .
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate is not fully understood. However, it is believed that Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate acts as an electron donor, donating electrons to the reaction partner. This donation of electrons is believed to be responsible for the catalytic activity of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate have not been extensively studied. However, it is known that Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate is not toxic when ingested in small amounts. In addition, Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate has been found to have antioxidant properties, and has been shown to inhibit the growth of certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate in lab experiments include its low cost, availability, and ease of use. Additionally, Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a highly efficient reagent, making it ideal for use in synthesis of organic compounds. However, Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate has some limitations. For example, it is sensitive to light and air, and must be stored in a cool, dark place. Additionally, it is not soluble in water, and must be used in an organic solvent.
Direcciones Futuras
The potential future directions for Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate research include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the potential of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate as a catalyst for the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate as an antioxidant and antimicrobial agent.
Propiedades
IUPAC Name |
methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWBGTXBMMEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



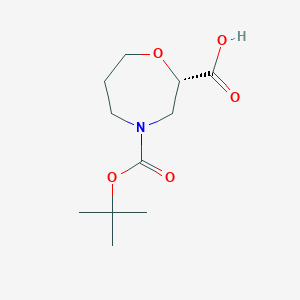
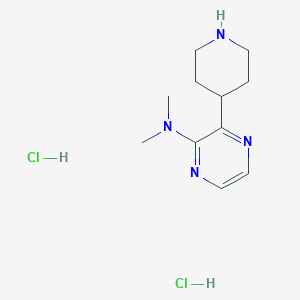
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
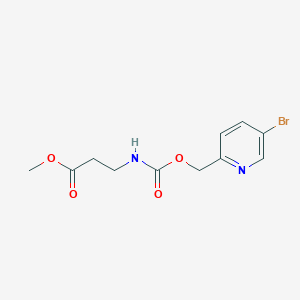
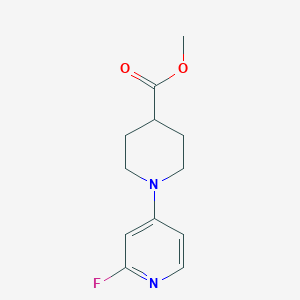
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)
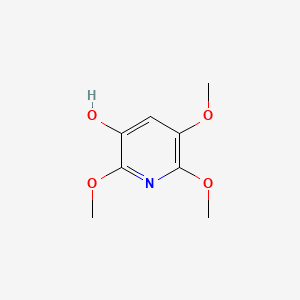
![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)
